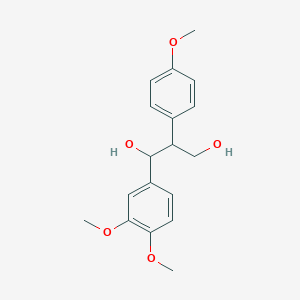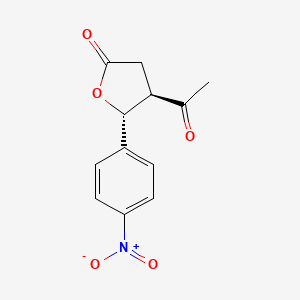
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is a complex organic compound known for its unique chemical properties and applications. This compound features a phosphoryl group attached to an acetamide backbone, with dioctyl and bis(2-methylpropyl) substituents. Its structure imparts specific reactivity and functionality, making it valuable in various scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide typically involves multi-step organic reactions. One common route includes the phosphorylation of an acetamide derivative followed by the introduction of dioctyl and bis(2-methylpropyl) groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctyl or bis(2-methylpropyl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The dioctyl and bis(2-methylpropyl) groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylacetamide: Similar in structure but lacks the phosphoryl group.
Dioctyl Phosphate: Contains the dioctyl group but differs in the acetamide backbone.
N,N-Dioctylacetamide: Shares the dioctyl group but has a simpler structure.
Uniqueness
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is unique due to its combination of a phosphoryl group with dioctyl and bis(2-methylpropyl) substituents. This structure imparts specific reactivity and functionality, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
97937-87-6 |
|---|---|
Formule moléculaire |
C26H54NO2P |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
2-dioctylphosphoryl-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C26H54NO2P/c1-7-9-11-13-15-17-19-30(29,20-18-16-14-12-10-8-2)23-26(28)27(21-24(3)4)22-25(5)6/h24-25H,7-23H2,1-6H3 |
Clé InChI |
SJUHFQJCIBUABC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)

![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)

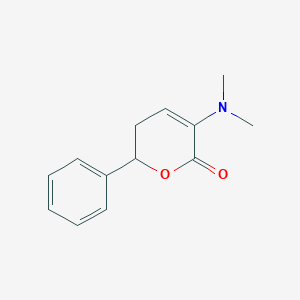
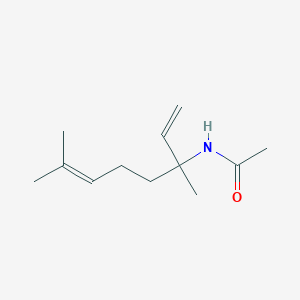
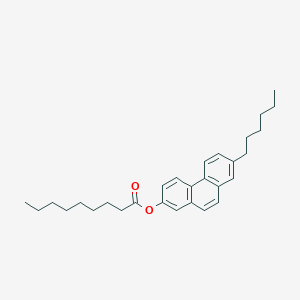

![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
